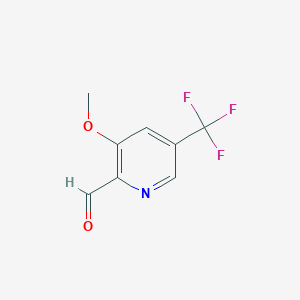
3,4,5,6,7,8-Hexamethyl-1,10-phenanthroline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,5,6,7,8-Hexamethyl-1,10-phenanthroline is an organic compound with the molecular formula C18H20N2. It is a derivative of phenanthroline, where six hydrogen atoms are replaced by methyl groups. This compound is known for its unique structural properties and its ability to act as a ligand in coordination chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5,6,7,8-Hexamethyl-1,10-phenanthroline typically involves the methylation of 1,10-phenanthroline. One common method is the reaction of 1,10-phenanthroline with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization or chromatography, would be applicable.
Analyse Des Réactions Chimiques
Types of Reactions
3,4,5,6,7,8-Hexamethyl-1,10-phenanthroline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The methyl groups can be substituted with other functional groups through reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like alkyl halides or nucleophiles like amines in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups onto the phenanthroline core .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 3,4,5,6,7,8-Hexamethyl-1,10-phenanthroline primarily involves its ability to chelate metal ions. As a ligand, it coordinates with metal centers through its nitrogen atoms, forming stable complexes. These complexes can interact with biological molecules, potentially disrupting cellular processes and leading to antimicrobial or anticancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4,7,8-Tetramethyl-1,10-phenanthroline: Similar structure but with four methyl groups instead of six.
1,10-Phenanthroline: The parent compound without any methyl groups.
2,9-Dimethyl-1,10-phenanthroline: Contains two methyl groups at the 2 and 9 positions.
Uniqueness
3,4,5,6,7,8-Hexamethyl-1,10-phenanthroline is unique due to its high degree of methylation, which enhances its lipophilicity and steric bulk. This can lead to different coordination geometries and reactivities compared to less methylated analogs .
Propriétés
Numéro CAS |
3002-87-7 |
|---|---|
Formule moléculaire |
C18H20N2 |
Poids moléculaire |
264.4 g/mol |
Nom IUPAC |
3,4,5,6,7,8-hexamethyl-1,10-phenanthroline |
InChI |
InChI=1S/C18H20N2/c1-9-7-19-17-15(11(9)3)13(5)14(6)16-12(4)10(2)8-20-18(16)17/h7-8H,1-6H3 |
Clé InChI |
HSWXQAVRNLVYDR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=C2C(=C1C)C(=C(C3=C(C(=CN=C32)C)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2,3,4,10-Tetrahydro-1H-pyrido [2,1-B] quinazoline-10 hydrochloride](/img/structure/B12069149.png)


![tert-Butyl 3-amino-2-(cyclohexylmethyl)-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B12069165.png)


